N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide (CAS 2034358-60-4, MW 293.35 g·mol⁻¹) is a heterocyclic small molecule that fuses a 1,3,5-triazine nucleus (substituted with dimethylamino and methoxy groups) with a thiophene-2-carboxamide terminus via a methylene linker. The compound belongs to the thiophene‑triazine carboxamide class, a family that has drawn interest for potential kinase inhibition and luminescent material applications.

Molecular Formula C12H15N5O2S
Molecular Weight 293.35
CAS No. 2034358-60-4
Cat. No. B2656901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
CAS2034358-60-4
Molecular FormulaC12H15N5O2S
Molecular Weight293.35
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)OC
InChIInChI=1S/C12H15N5O2S/c1-17(2)11-14-9(15-12(16-11)19-3)7-13-10(18)8-5-4-6-20-8/h4-6H,7H2,1-3H3,(H,13,18)
InChIKeyLZVPVIVYPHCYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide (CAS 2034358-60-4) Is Sourced for Specialized Triazine-Thiophene Research


N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide (CAS 2034358-60-4, MW 293.35 g·mol⁻¹) is a heterocyclic small molecule that fuses a 1,3,5-triazine nucleus (substituted with dimethylamino and methoxy groups) with a thiophene-2-carboxamide terminus via a methylene linker. The compound belongs to the thiophene‑triazine carboxamide class, a family that has drawn interest for potential kinase inhibition [1] and luminescent material applications [2]. However, it must be noted that curated, peer-reviewed quantitative biological or physicochemical data for this specific CAS entry are currently absent from major public repositories such as PubMed, PubChem, and ChEMBL, meaning that any procurement decision must rely on class-level structural inference rather than compound-specific experimental evidence.

Why Close Analogs of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide Cannot Be Considered Interchangeable


Within the 1,3,5-triazine‑thiophene carboxamide family, even modest changes in the triazine ring’s substitution pattern can profoundly alter electronic distribution, lipophilicity, hydrogen-bonding capacity, and, consequently, target binding and pharmacokinetic behaviour. For example, replacing the 4‑dimethylamino group with a second methoxy substituent (as in N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide) eliminates the strong electron-donating resonance effect of the dimethylamino moiety, shifting the HOMO/LUMO energies and modifying metabolic stability [1]. Similarly, an isomer as close as N-{4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-ylmethyl}thiophene-3-carboxamide (CAS 2034576-06-0) relocates the carboxamide attachment from the 2- to the 3-position of the thiophene ring, a change that can invert the vector of the amide pharmacophore and alter recognition by biological targets [2]. Without head-to-head data, generic substitution among these analogs is scientifically unjustified.

Quantitative Differentiation Evidence for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide: Head-to-Head and Class-Level Comparisons


Electronic Modulation: Dimethylamino vs. Dimethoxy Triazine in Thiophene-2-Carboxamides

The 4-dimethylamino substituent on the triazine ring of the target compound is a stronger π-electron donor (Hammett σₚ ≈ –0.83) than a 4-methoxy group (σₚ ≈ –0.27). In analogous triazine series, this translates into a measurable red-shift in the UV-Vis absorption maximum (≈15–25 nm) and a reduction in the HOMO–LUMO gap of roughly 0.3–0.5 eV compared to the 4,6-dimethoxy analog [1]. For procurement decisions, the dimethylamino-bearing triazine is expected to exhibit enhanced charge-transfer interactions with electron-deficient biological targets, a property that cannot be replicated by the dimethoxy analog.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide Thiophene Regioisomers

The target compound features a thiophene-2-carboxamide, whereas the analog CAS 2034576-06-0 bears a thiophene-3-carboxamide. In published kinase inhibitor programs, 2-carboxamide thiophenes consistently display a different hydrogen-bonding donor/acceptor geometry than their 3-carboxamide counterparts, often resulting in ≥10-fold difference in IC₅₀ values against kinases such as CDK2 or GSK-3β [1]. Although no direct kinase assay data exist for these two specific compounds, the regioisomeric distinction is well-established in the literature and mandates separate procurement for unambiguous SAR studies.

Chemical Biology Target Engagement Isomeric Selectivity

Metabolic Stability Prediction: NMe₂ vs. Morpholino Triazine Analogs

The target compound’s dimethylamino group is susceptible to N-demethylation by cytochrome P450 enzymes, a metabolic pathway that is absent in the morpholino analog N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide. In human liver microsome (HLM) assays of structurally related triazine series, NMe₂-containing compounds typically exhibit intrinsic clearance (CL_int) values 2- to 5-fold higher than their morpholino counterparts [1]. While no HLM data exist for the target compound itself, this class-level trend guides the selection of the appropriate analog for in vivo studies where metabolic stability is a key parameter.

DMPK Metabolic Stability Lead Optimization

Recommended Research and Procurement Scenarios for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound’s dimethylamino-triazine core serves as a privileged hinge-binding motif, while the thiophene-2-carboxamide provides a vector for extending into the ribose pocket or solvent-exposed region. Procurement is indicated for fragment libraries screened against kinases that favor electron-rich hinge binders (e.g., CDK family), leveraging the class-level electronic advantage described in Section 3, Item 1 [1].

Structure-Activity Relationship (SAR) Studies on Triazine-Based Biological Probes

When exploring the SAR around the triazine ring, this compound allows researchers to specifically probe the effect of a single dimethylamino group while retaining a methoxy substituent at the 6-position. This contrasts directly with the bis-dimethylamino analog and the dimethoxy analog, enabling the deconvolution of electronic vs. steric contributions to target binding .

Photophysical Characterization of Donor-Acceptor Triazine Systems

The dimethylamino group acts as a strong electron donor, and the triazine ring as an acceptor, creating a push-pull system. When coupled to the thiophene linker, this architecture is predicted to exhibit solvatochromic fluorescence, making the compound a candidate for optoelectronic material screening, consistent with class-level luminescence data [2].

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